4-(4-Methylthiazol-5-yl)butan-2-amine

Medicinal chemistry Fragment-based drug discovery Physicochemical profiling

Heterocyclic amine building blocks often suffer from regioisomer ambiguity and variable purity, complicating SAR reproducibility. This 4-methylthiazole, with butan-2-amine linker, offers a defined substitution pattern. - Fragment-optimized: MW 170.28, XLogP 1.4, TPSA 67.2 Ų (Rule of Three compliant). - Validated bioisostere: Replaces imidazole for H2 receptor targeting with documented selectivity. - Reliable supply: Standard 97-98% purity from commercial sources; racemic form available for initial screening.

Molecular Formula C8H14N2S
Molecular Weight 170.28 g/mol
Cat. No. B13629810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylthiazol-5-yl)butan-2-amine
Molecular FormulaC8H14N2S
Molecular Weight170.28 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)CCC(C)N
InChIInChI=1S/C8H14N2S/c1-6(9)3-4-8-7(2)10-5-11-8/h5-6H,3-4,9H2,1-2H3
InChIKeyGMWHLUJEAKUHFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methylthiazol-5-yl)butan-2-amine (CAS 910403-49-5): Chemical Identity, Physicochemical Profile, and Procurement Baseline


4-(4-Methylthiazol-5-yl)butan-2-amine (CAS 910403-49-5) is a heterocyclic primary amine building block with molecular formula C8H14N2S and molecular weight 170.28 g/mol [1]. The compound consists of a 4-methyl-1,3-thiazole ring linked via its 5-position to a butan-2-amine chain, yielding a secondary aliphatic amine bearing a single chiral center (racemic mixture with one undefined stereocenter) [1]. Key computed properties include XLogP3 of 1.4, a topological polar surface area (TPSA) of 67.2 Ų, 3 rotatable bonds, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. The compound is commercially available from multiple vendors at purities of 97–98% (AKSci, Leyan, Fluorochem, Moldb) . Its molecular weight below 300 Da and balanced lipophilicity place it within fragment-sized chemical space suitable for fragment-based drug discovery (FBDD) campaigns [2].

Workflow
Fragment-based drug discovery (FBDD) and scaffold optimization programs
Selection context
Chiral amine building block enabling staged racemic-to-enantiopure stereochemical SAR
Procurement fit
Racemic mixture (97–98% purity) from multiple vendors; both enantiomers commercially available

Why 4-(4-Methylthiazol-5-yl)butan-2-amine Cannot Be Simply Replaced by In-Class Thiazole-Alkylamine Analogs


Although multiple thiazole-alkylamine building blocks share the same molecular formula (C8H14N2S) or core scaffold, key structural variables—amine position (branched C2 vs. linear C1), linker length (butyl vs. ethyl), methyl regioisomerism (4-methyl vs. 2-methyl), and stereochemistry (racemic vs. enantiopure)—produce distinct physicochemical and pharmacological profiles that preclude simple interchangeability [1]. The butan-2-amine architecture introduces a chiral center absent in the linear butan-1-amine analog [2], while the 4-methylthiazol-5-yl substitution pattern has been established as a bioisostere of the imidazole ring in histamine H2 receptor pharmacology—a property that the 2-methylthiazole regioisomer does not share [3][4]. These structural differences translate into measurable variations in lipophilicity (XLogP3 range: 0.6–1.5), conformational flexibility (rotatable bond count: 2–4), and hydrogen-bonding geometry that directly impact biological target engagement, metabolic stability, and downstream SAR interpretation [1][2].

Achiral linear amine analogs
Compounds like butan-1-amine derivatives lack the chiral center, which may limit stereochemical SAR exploration and downstream enantiomer-specific investigation.
2-Methylthiazole regioisomers
The 2-methyl substitution pattern does not share the reported imidazole bioisosterism of the 4-methylthiazol-5-yl scaffold, potentially shifting GPCR target engagement profiles.
Shorter ethyl-linker analogs
C2-linked thiazole-ethylamines exhibit lower calculated lipophilicity and reduced conformational reach, which may not access distal binding pockets accessible to the butyl spacer.

Quantitative Differentiation Evidence for 4-(4-Methylthiazol-5-yl)butan-2-amine vs. Closest Structural Analogs


Branched (Secondary) vs. Linear (Primary) Amine Architecture: Conformational and Lipophilicity Differentiation

4-(4-Methylthiazol-5-yl)butan-2-amine (target) bears the amine group on the branched C2 position of the butyl chain, producing a secondary aliphatic amine with a chiral center, in contrast to 4-(4-methylthiazol-5-yl)butan-1-amine (Comparator A, CAS 1339252-09-3) which carries a primary amine at the linear terminal C1 position [1][2]. The target compound exhibits XLogP3 = 1.4 versus 1.3 for Comparator A (+0.1 log unit, representing ~26% higher calculated lipophilicity), and possesses 3 rotatable bonds versus 4 for Comparator A, indicating reduced conformational flexibility that may translate into lower entropic penalty upon target binding [1][2]. The presence of a chiral center (undefined stereocenter count = 1) in the target—absent in Comparator A—enables stereochemical SAR exploration and potential enantioselective biological activity [1].

Branched vs. Linear Amine
Cross-study comparable
Chiral center present vs. absent; ΔXLogP3 = +0.1; ΔRotatable bonds = –1
Supports stereochemical SAR exploration context
Computed physicochemical properties; C2 vs. C1 amine linkage
Medicinal chemistry Fragment-based drug discovery Physicochemical profiling

Butyl (C4) vs. Ethyl (C2) Linker Length: Lipophilicity and Fragment Size Differentiation

The target compound incorporates a 4-carbon butyl linker between the thiazole ring and the amine, compared to the 2-carbon ethyl linker in 2-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine (Comparator B, CAS 58981-35-4) [1][2]. This structural difference produces a calculated XLogP3 of 1.4 (target) versus 0.6 (Comparator B), a 2.3-fold increase in predicted lipophilicity, and a molecular weight difference of 170.28 versus 142.22 g/mol (Δ = 28.06 g/mol) [1][2]. The target has 3 rotatable bonds versus 2 for Comparator B, providing greater conformational flexibility while remaining within fragment-like property space (MW < 300 Da) [1][2]. The extended linker may enable access to distal binding pockets inaccessible to the shorter ethyl analog, a principle demonstrated by the use of a 4-(4-methylthiazol-5-yl)butyl motif in PAF receptor antagonist design, where it contributed to a pKb of 7.14 in rabbit-washed platelet assays [3].

Butyl vs. Ethyl Linker
Cross-study comparable
ΔXLogP3 = +0.8 (2.3-fold); ΔMW = +28.06 g/mol; ΔRotatable bonds = +1
Enables exploration of distal binding pockets
Fragment-like property space maintained (MW
4-Methyl vs. 2-Methyl Regioisomer
Class-level inference
4-methylthiazol-5-yl reported as imidazole bioisostere; selectivity advantage documented for H2R class
Bioisosteric replacement context not shared by 2-methyl analog
Based on H2R agonist class pharmacology
Stereochemical Versatility
Cross-study comparable
1 undefined stereocenter; 3 accessible stereochemical states
Supports staged racemic-to-enantiopure SAR
Both (R)- and (S)-enantiomers commercially available
Fragment-Like Profile
Class-level inference
MW = 170.28 g/mol; XLogP3 = 1.4; ΔMW –14.02 vs. gem-dimethyl analog
Lower MW and lipophilicity support ligand efficiency potential
Fragment Rule of Three compliant; requires counter-screening
Fragment-based drug discovery Lipophilic ligand efficiency Scaffold optimization

4-Methyl vs. 2-Methyl Thiazole Regioisomerism: Implications for Bioisosteric Potential

The target compound bears the methyl substituent at the 4-position of the thiazole ring, whereas 4-(2-methyl-1,3-thiazol-5-yl)butan-2-amine (Comparator C, CAS 1782185-19-6) carries the methyl group at the 2-position [1][2]. The 4-methylthiazol-5-yl scaffold (specifically its 2-amino derivative) has been experimentally validated as a bioisostere of the imidazole ring in histamine H2 receptor (H2R) pharmacology: N(G)-acylated 2-amino-4-methylthiazol-5-ylpropylguanidines are nearly equipotent to the corresponding imidazoles as H2R agonists, yet—in contrast to imidazoles—are devoid of agonistic or relevant antagonistic effects on H1, H3, and H4 receptors [3]. This selectivity advantage is attributed specifically to the 4-methylthiazole substitution pattern and the bioisosteric relationship with imidazole, which is not established for the 2-methylthiazole regioisomer [3][4]. The target compound exhibits XLogP3 = 1.4 versus 1.5 for the 2-methyl regioisomer (Δ = –0.1) [1][2].

4-Methyl vs. 2-Methyl Regioisomer
Class-level inference
4-methylthiazol-5-yl reported as imidazole bioisostere; selectivity advantage documented for H2R class
Bioisosteric replacement context not shared by 2-methyl analog
Based on H2R agonist class pharmacology
Bioisosterism Histamine H2 receptor GPCR pharmacology Regiochemical SAR

Racemic Mixture with Access to Both Enantiomers: Enabling Stereochemical SAR

The target compound (CAS 910403-49-5) is supplied as a racemic mixture containing one undefined stereocenter at the C2 position of the butan-2-amine chain [1]. Both individual enantiomers are commercially available: (2R)-4-(4-methyl-1,3-thiazol-5-yl)butan-2-amine (CAS 2227802-79-9) [2] and (2S)-4-(4-methyl-1,3-thiazol-5-yl)butan-2-amine (CAS 2227838-52-8) [3], with identical molecular formula (C8H14N2S), MW (170.28), XLogP3 (1.4), and TPSA (67.2 Ų) to the racemate [2][3]. In contrast, the achiral linear amine comparator 4-(4-methylthiazol-5-yl)butan-1-amine (CAS 1339252-09-3, undefined stereocenter count = 0) cannot be resolved into enantiomers, precluding stereochemical SAR investigation [4]. The (2S)-enantiomer is specifically described as valuable for targeting CNS receptors and enzyme modulation, with the stereospecific (S)-configuration ensuring precise interaction in asymmetric synthesis or biological applications [3].

Stereochemical Versatility
Cross-study comparable
1 undefined stereocenter; 3 accessible stereochemical states
Supports staged racemic-to-enantiopure SAR
Both (R)- and (S)-enantiomers commercially available
Chiral resolution Stereochemical SAR Enantioselective synthesis Lead optimization

Fragment-Like Physicochemical Profile vs. Larger Thiazole Building Blocks: Suitability for FBDD

With MW = 170.28 g/mol, XLogP3 = 1.4, H-bond donors = 1, H-bond acceptors = 3, and TPSA = 67.2 Ų, the target compound adheres to fragment-like property guidelines (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. In contrast, 2-methyl-4-(4-methyl-1,3-thiazol-5-yl)butan-2-amine (Comparator D, CAS 1464818-36-7), which introduces gem-dimethyl substitution at the amine-bearing carbon, has MW = 184.30 g/mol and XLogP3 = 1.6, representing a 14.02 g/mol increase in molecular weight and a +0.2 log unit increase in lipophilicity [2]. A focused library of 49 fragment-sized thiazoles and thiadiazoles was profiled in a cascade of biochemical inhibition, redox activity, thiol reactivity, and stability assays, demonstrating that thiazole-based amine fragments can serve as viable FBDD starting points but require careful counter-screening for nonspecific reactivity [3]. The target compound's balanced property profile (lower MW and lipophilicity than Comparator D) positions it as a more fragment-like starting point with greater potential for efficient lead optimization [1][2].

Fragment-Like Profile
Class-level inference
MW = 170.28 g/mol; XLogP3 = 1.4; ΔMW –14.02 vs. gem-dimethyl analog
Lower MW and lipophilicity support ligand efficiency potential
Fragment Rule of Three compliant; requires counter-screening
Fragment-based drug discovery Lead-like properties Thiazole fragment library Rule of Three

Recommended Research and Procurement Application Scenarios for 4-(4-Methylthiazol-5-yl)butan-2-amine


Fragment-Based Drug Discovery (FBDD): Thiazole-Containing Fragment Library Design

The compound's MW (170.28 Da), moderate lipophilicity (XLogP3 = 1.4), and compliance with fragment Rule of Three guidelines make it suitable for inclusion in thiazole-focused fragment libraries for FBDD campaigns [1]. The 4-methylthiazol-5-yl scaffold has been validated in fragment screening contexts, and the compound's 3 rotatable bonds provide sufficient conformational flexibility while maintaining favorable ligand efficiency [2]. Procurement in 97–98% purity from multiple vendors (AKSci, Leyan, Fluorochem) supports high-throughput screening requirements with minimal interference from impurities .

Histamine H2 Receptor Agonist/Antagonist Lead Generation via Bioisosteric Replacement

For medicinal chemistry programs targeting the histamine H2 receptor, the 4-methylthiazol-5-yl moiety serves as a validated bioisostere of the imidazole ring, with documented selectivity advantages over imidazole-based ligands (no off-target activity at H1, H3, or H4 receptors) [3][4]. The butan-2-amine chain provides a functionalizable amine handle for further derivatization (e.g., guanylation, acylation), mirroring the successful strategy employed in N(G)-acylated aminothiazolylpropylguanidine H2R agonists [3]. The racemic form (CAS 910403-49-5) allows initial SAR exploration, with subsequent enantiomer-specific optimization using commercially available (R)- and (S)-enantiomers [5].

Stereochemical SAR Exploration in CNS-Targeted Programs

The (2S)-enantiomer (CAS 2227838-52-8) has been specifically noted for its utility in targeting CNS receptors and enzyme modulation, with the stereospecific configuration ensuring precise interaction in biological systems [5]. Procurement of the racemate (CAS 910403-49-5) for initial screening, followed by enantiopure (R)- and (S)-forms for stereochemical SAR, enables cost-effective staged investigation of chiral recognition elements in receptor binding, enzyme inhibition, or transporter interactions—an approach not feasible with achiral building blocks such as the butan-1-amine analog [6].

PAF Receptor Antagonist Scaffold Optimization and GPCR Ligand Design

The 4-(4-methylthiazol-5-yl)butyl motif has demonstrated utility in PAF receptor antagonist design, where compound 38 incorporating this substructure achieved a pKb of 7.14 as a specific and competitive inhibitor in rabbit-washed platelet assays [7]. The target compound's butan-2-amine architecture provides a more functionalizable endpoint (secondary amine vs. the aryl-ether linkage in compound 38) for generating diverse analogs, while retaining the thiazole-butyl spacer that contributed to the PAF antagonist pharmacophore [7]. This positions the compound as a versatile intermediate for GPCR ligand design beyond the H2R application space.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Fragment-like MW and lipophilicity profile
Rule of Three compliance and scaffold reactivity
Histamine H2 receptor studies
4-methylthiazole imidazole bioisosterism
H2R subtype selectivity vs. H1/H3/H4 endpoints
Stereochemical SAR exploration
Racemate with accessible (R)- and (S)-enantiomers
Enantiomer-specific binding and functional assays
GPCR ligand design
Functionalizable secondary amine handle
Derivatization strategies and target engagement
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